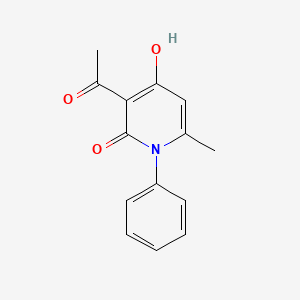
Neodymium, isotope of mass 148
Overview
Description
Neodymium, isotope of mass 148, is a stable isotope of the element neodymium, which belongs to the lanthanide series of the periodic table. Neodymium has the atomic number 60 and is known for its magnetic properties. The isotope of mass 148 has 88 neutrons and 60 protons, giving it a mass number of 148. This isotope is naturally occurring and has a relative abundance of approximately 5.76% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodymium, isotope of mass 148, typically involves the separation of neodymium isotopes from naturally occurring neodymium sources. This can be achieved through various methods such as:
Centrifugation: Utilizing the slight differences in mass between isotopes to separate them.
Electromagnetic Separation: Using magnetic fields to separate isotopes based on their mass-to-charge ratio.
Chemical Exchange: Employing chemical reactions that preferentially react with specific isotopes.
Industrial Production Methods: In industrial settings, the production of neodymium isotopes, including the isotope of mass 148, often involves the use of large-scale separation facilities. These facilities employ techniques such as:
Gas Diffusion: A process where gaseous compounds of neodymium are passed through membranes to separate isotopes.
Laser Isotope Separation: Using lasers to selectively ionize and separate specific isotopes based on their unique absorption spectra.
Chemical Reactions Analysis
Types of Reactions: Neodymium, isotope of mass 148, can undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form neodymium oxide.
Reduction: Reducing neodymium compounds to elemental neodymium.
Substitution: Participating in reactions where neodymium replaces another element in a compound.
Common Reagents and Conditions:
Oxidation: Typically involves heating neodymium in the presence of oxygen or air.
Reduction: Often requires the use of reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Can occur in aqueous solutions with appropriate ligands and catalysts.
Major Products:
Neodymium Oxide (Nd2O3): Formed during oxidation reactions.
Elemental Neodymium: Produced through reduction processes.
Neodymium Compounds: Various neodymium salts and complexes formed through substitution reactions.
Scientific Research Applications
Neodymium, isotope of mass 148, has several scientific research applications, including:
Geological Studies: Used to study the isotopic composition of rocks and minerals, providing insights into geological processes and the history of the Earth’s crust.
Nuclear Physics: Employed in experiments to understand nuclear reactions and decay processes.
Medical Research: Utilized in the production of radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Material Science: Investigated for its magnetic properties and potential use in advanced materials and technologies.
Mechanism of Action
The mechanism by which neodymium, isotope of mass 148, exerts its effects depends on the specific application. In nuclear physics, its interactions with other particles and nuclei are governed by nuclear forces and quantum mechanics. In geological studies, its isotopic ratios provide information about the age and formation processes of rocks. In medical research, its radioactive decay properties are harnessed for imaging and treatment .
Comparison with Similar Compounds
Neodymium, isotope of mass 148, can be compared with other neodymium isotopes and similar lanthanide elements:
Neodymium Isotopes: Other stable isotopes of neodymium include those with mass numbers 142, 143, 144, 145, and 146. Each isotope has unique nuclear properties and applications.
Similar Lanthanides: Elements such as praseodymium, samarium, and europium share similar chemical properties with neodymium.
Properties
IUPAC Name |
neodymium-148 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-RNFDNDRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[148Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931644 | |
| Record name | (~148~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.91690 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14280-26-3 | |
| Record name | Neodymium, isotope of mass 148 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~148~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


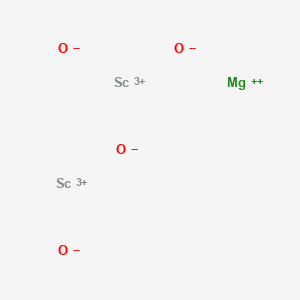
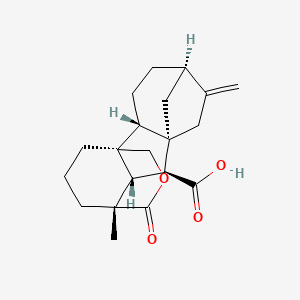
![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)

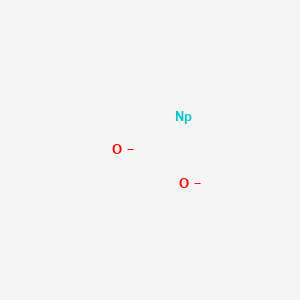
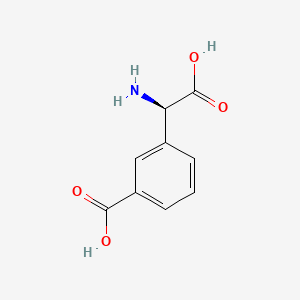
![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
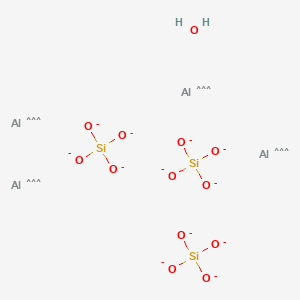
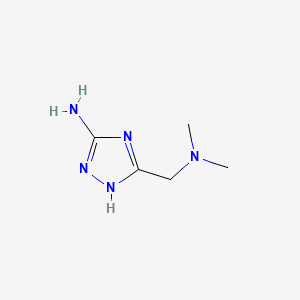
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
